molecular formula C21H22FN3O4 B14920299 (4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14920299
M. Wt: 399.4 g/mol
InChI Key: DRHGZXUZWBOPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a trimethoxyphenyl group, and a pyrazolone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps. One common method includes the condensation of 4-fluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3,4,5-trimethoxybenzaldehyde under acidic conditions to yield the final product. The reaction conditions often involve refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(4-chlorophenyl)-5-methyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-2-(4-bromophenyl)-5-methyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, can enhance its stability and interaction with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C21H22FN3O4

Molecular Weight

399.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-methyl-4-[C-methyl-N-(3,4,5-trimethoxyphenyl)carbonimidoyl]-1H-pyrazol-3-one

InChI

InChI=1S/C21H22FN3O4/c1-12(23-15-10-17(27-3)20(29-5)18(11-15)28-4)19-13(2)24-25(21(19)26)16-8-6-14(22)7-9-16/h6-11,24H,1-5H3

InChI Key

DRHGZXUZWBOPFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NC3=CC(=C(C(=C3)OC)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.